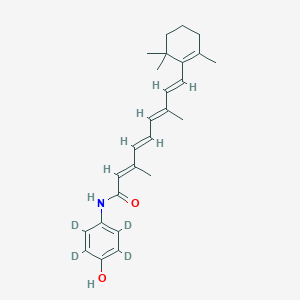

N-(4-Hydroxyphenyl-d4)retinamide

Vue d'ensemble

Description

Le Fenrétinoïde-d4 est un dérivé marqué au deutérium du Fenrétinoïde, un dérivé rétinoïde synthétique apparenté à la vitamine A. Le Fenrétinoïde-d4 est principalement utilisé comme étalon interne pour la quantification du Fenrétinoïde dans diverses applications analytiques . Le Fenrétinoïde lui-même a été étudié pour son utilisation potentielle dans le traitement de divers cancers, de la mucoviscidose, de la polyarthrite rhumatoïde, de l'acné et du psoriasis .

Mécanisme D'action

Target of Action

Fenretinide-d4, also known as N-(4-Hydroxyphenyl-d4)retinamide, primarily targets cancer cells, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has been shown to inhibit the growth of several human cancer cell lines .

Mode of Action

Fenretinide-d4 interacts with its targets by inhibiting cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which often induces differentiation . Unlike tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide-d4 induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

Fenretinide-d4 affects several biochemical pathways. It has been shown to trigger the generation of reactive oxygen species (ROS) and promote apoptosis . It also activates the mitochondrial apoptotic pathway in some cell types by triggering the generation of ROS, which induces the release of cytochrome c, and subsequently activates caspase-9 .

Pharmacokinetics

The pharmacokinetics of Fenretinide-d4 supports once-daily dosing . Steady-state concentrations of Fenretinide-d4 in children with neuroblastoma are in line with those found to have in vitro growth inhibitory effects in neuroblastoma cells .

Result of Action

The molecular and cellular effects of Fenretinide-d4’s action include the induction of apoptosis in transformed cells and displays anticancer activity in in vivo models . It has been found to downregulate the levels of long-chain ceramides (LCCs) and upregulate the levels of very long-chain ceramides (VLCCs), changing the balance of LCCs and VLCCs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fenretinide-d4. For instance, it has been found that Fenretinide-d4 accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide-d4 against breast cancer . Furthermore, Fenretinide-d4’s action can be influenced by the presence of other compounds. For example, the treatment of some solid tumors, including neuroblastoma, with Fenretinide-d4 and modulators of ceramide metabolism induced synergistic cytotoxicity .

Analyse Biochimique

Biochemical Properties

Fenretinide-d4 inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Cellular Effects

Fenretinide-d4 treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . Fenretinide-d4 accumulates preferentially in fatty tissue such as the breast, which may contribute to its effectiveness against breast cancer .

Molecular Mechanism

Fenretinide-d4 exerts its effects at the molecular level through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . An important feature of Fenretinide-d4 is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, Fenretinide-d4 induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Temporal Effects in Laboratory Settings

Fenretinide-d4 has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies . It has been found to reduce circulating RBP–retinol complex levels in a dose-dependent manner and lower the production of A2E in abca4 −/− mice .

Dosage Effects in Animal Models

The effects of Fenretinide-d4 vary with different dosages in animal models . It has been observed that there are threshold effects and also toxic or adverse effects at high doses .

Metabolic Pathways

Fenretinide-d4 is metabolized in humans and mice, and its metabolic pathway can be modulated to increase systemic exposure . Fenretinide-d4 is oxidized to 4-oxo-4-HPR, at least in part via human CYP3A4 .

Transport and Distribution

Fenretinide-d4 is transported and distributed within cells and tissues . It has been found that fenretinide-d4 reduced RNA synthesis without direct inhibition of the viral polymerase or chemical destabilization of membrane-associated replication complexes .

Subcellular Localization

It has been suggested that the subcellular localization of Fenretinide-d4 may influence the sensitivity of cancer cells to TRAIL-mediated apoptosis .

Méthodes De Préparation

La préparation du Fenrétinoïde-d4 implique l'incorporation d'atomes de deutérium dans la molécule de FenrétinoïdeLa voie de synthèse du Fenrétinoïde-d4 implique l'utilisation de réactifs et de solvants deutérés pour assurer l'incorporation du deutérium à des positions spécifiques dans la molécule . Les méthodes de production industrielle du Fenrétinoïde-d4 sont similaires à celles utilisées pour d'autres composés deutérés, impliquant un contrôle minutieux des conditions réactionnelles pour atteindre une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Le Fenrétinoïde-d4, comme son homologue non deutéré, subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du Fenrétinoïde-d4 peut conduire à la formation de dérivés oxydés correspondants, tandis que la réduction peut produire des formes réduites du composé .

Applications de recherche scientifique

Le Fenrétinoïde-d4 est largement utilisé dans la recherche scientifique comme étalon interne pour la quantification du Fenrétinoïde dans les échantillons biologiques. Ceci est particulièrement important dans les études pharmacocinétiques et pharmacodynamiques, où une mesure précise des concentrations médicamenteuses est cruciale . Le Fenrétinoïde lui-même a été étudié pour ses effets thérapeutiques potentiels dans divers cancers, notamment les cancers du sein, de l'ovaire, de la prostate et du poumon . Il a également été étudié pour ses propriétés anti-inflammatoires et neuroprotectrices, ce qui en fait un candidat prometteur pour le traitement des maladies neurodégénératives .

Mécanisme d'action

Le Fenrétinoïde exerce ses effets à la fois par des mécanismes dépendants et indépendants des récepteurs rétinoïdes. Il inhibe la croissance des cellules cancéreuses en induisant l'apoptose, un processus de mort cellulaire programmée, plutôt que la différenciation . Le Fenrétinoïde s'accumule sélectivement dans les tissus adipeux comme le sein, où il inhibe la carcinogénèse mammaire . Il affecte également diverses cibles moléculaires et voies, y compris la voie PI3K/AKT et les complexes mTOR, conduisant à une diminution de la prolifération cellulaire et à une augmentation de l'apoptose .

Applications De Recherche Scientifique

Fenretinide-d4 is widely used in scientific research as an internal standard for the quantification of Fenretinide in biological samples. This is particularly important in pharmacokinetic and pharmacodynamic studies, where accurate measurement of drug concentrations is crucial . Fenretinide itself has been studied for its potential therapeutic effects in various cancers, including breast, ovarian, prostate, and lung cancers . It has also been investigated for its anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Le Fenrétinoïde-d4 est unique en raison de son marquage au deutérium, ce qui améliore sa stabilité et permet une quantification précise dans les études analytiques . Des composés similaires incluent d'autres rétinoïdes synthétiques tels que l'acide tout-trans-rétinoïque et l'isotrétinoïne, qui sont également utilisés dans le traitement de diverses affections cutanées et cancers . Le Fenrétinoïde se distingue par sa capacité à induire l'apoptose dans les lignées cellulaires cancéreuses du sein à la fois positives et négatives pour les récepteurs aux œstrogènes, ce qui en fait un agent chimiopréventif polyvalent et efficace .

Conclusion

Le Fenrétinoïde-d4 est un composé précieux dans la recherche scientifique, en particulier dans la quantification du Fenrétinoïde dans les échantillons biologiques. Ses propriétés uniques et ses applications thérapeutiques potentielles en font un outil important dans l'étude du cancer et d'autres maladies. L'incorporation d'atomes de deutérium améliore sa stabilité et permet des mesures analytiques précises, contribuant à son utilisation généralisée dans les études pharmacocinétiques et pharmacodynamiques.

Propriétés

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+/i12D,13D,14D,15D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-PAQUIBRHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

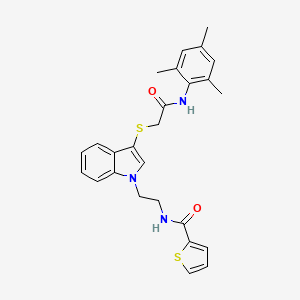

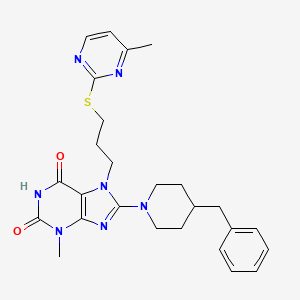

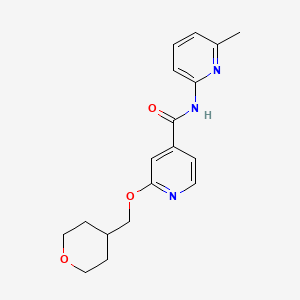

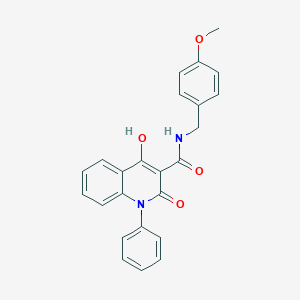

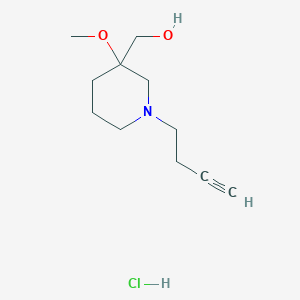

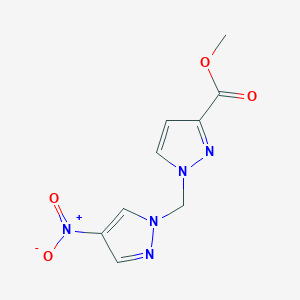

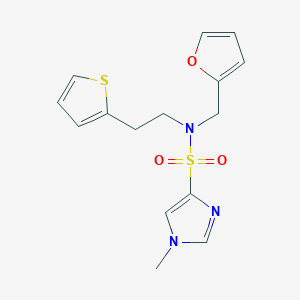

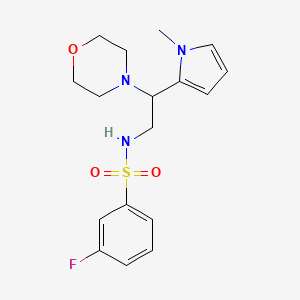

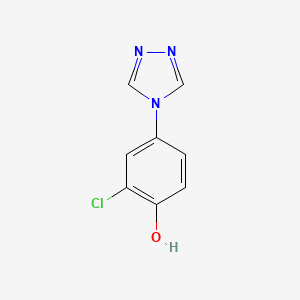

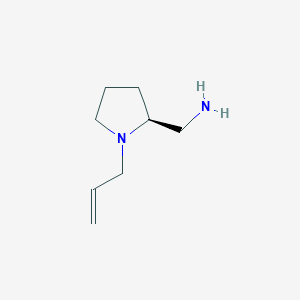

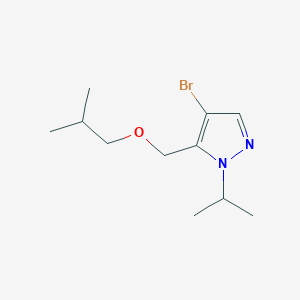

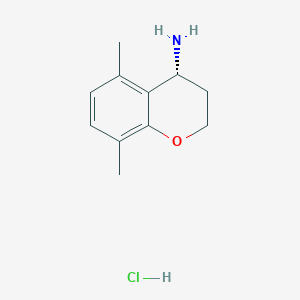

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.